2-Methylpropyl-2-D1 alcohol
Overview
Description
2-Methylpropyl-2-D1 alcohol, also known as isobutanol-D1, is a deuterated form of isobutanol. This compound is an isotopically labeled alcohol, where one of the hydrogen atoms is replaced by deuterium (D), a stable isotope of hydrogen. The presence of deuterium makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl-2-D1 alcohol typically involves the deuteration of isobutanol. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a catalyst in a controlled environment to ensure high yield and purity of the deuterated product. The reaction is typically carried out in a reactor designed to handle the specific requirements of deuterium exchange reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl-2-D1 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Isobutyraldehyde or isobutyric acid.
Reduction: Isobutane.
Substitution: Isobutyl chloride or isobutyl bromide.
Scientific Research Applications
2-Methylpropyl-2-D1 alcohol is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the labeled compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and processes where isotopic labeling can provide insights into the behavior of molecules.
Mechanism of Action
The mechanism of action of 2-Methylpropyl-2-D1 alcohol is primarily related to its role as an isotopic tracer. The deuterium atom in the molecule allows researchers to track the movement and transformation of the compound in various chemical and biological systems. This is achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which can distinguish between hydrogen and deuterium atoms.
Comparison with Similar Compounds
Similar Compounds
Isobutanol: The non-deuterated form of 2-Methylpropyl-2-D1 alcohol.
2-Methylpropyl-1-D1 alcohol: Another deuterated form with the deuterium atom at a different position.
2-Methylpropyl-3-D1 alcohol: A deuterated form with the deuterium atom at the third carbon position.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing studies. The position of the deuterium atom can significantly influence the behavior of the compound in chemical reactions and biological systems, making it a valuable tool for researchers.
Properties
IUPAC Name |
2-deuterio-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-QYKNYGDISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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